molecular formula C9H5ClO3S B2989554 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 90407-11-7

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B2989554
CAS RN: 90407-11-7
M. Wt: 228.65
InChI Key: HBPQOGJGBCVXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5ClO3S . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid contains a total of 20 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Thiophene .


Physical And Chemical Properties Analysis

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a molecular weight of 228.66 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives, including 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid , have been identified as potent anti-inflammatory agents. Their structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs) allows them to modulate the inflammatory response effectively. They are particularly useful in designing new drugs that can inhibit key enzymes involved in the inflammation pathway, such as cyclooxygenase (COX) .

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them valuable in the development of new antibiotics. These compounds can be structured to target specific bacterial enzymes or pathways, potentially leading to treatments for antibiotic-resistant strains. Research has shown that thiophene compounds exhibit significant activity against a range of microbial species .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are integral to the advancement of organic semiconductors. Their ability to conduct electricity while maintaining the flexibility of organic materials makes them ideal for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is crucial for developing flexible electronic devices .

Corrosion Inhibition

Thiophene derivatives are also used as corrosion inhibitors in industrial applications. They can form a protective layer on metals, preventing oxidative damage and prolonging the life of the material. This is particularly important in harsh chemical environments where metal components are susceptible to rapid degradation .

Pharmacological Properties: Anticancer Activity

Some thiophene derivatives have shown promise in anticancer research. They can be designed to interfere with cancer cell proliferation and induce apoptosis. The structural versatility of thiophene allows for the synthesis of compounds that can target specific cancer cell lines, offering a pathway to more personalized cancer treatments .

Anesthetic Applications

Thiophene derivatives like 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid have been used in the synthesis of local anesthetics. These compounds can block sodium channels, preventing pain signals from reaching the brain. This application is particularly relevant in dental procedures, where such anesthetics are commonly used .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

7-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPQOGJGBCVXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

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